(Z)-Stereochemistry Enforces a Specific Bioactive Conformation Relative to the (E)-Isomer
The compound is explicitly designated as the (2Z)-isomer, characterized by the (Z)-configuration of the exocyclic double bond (IUPAC name: (Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide) . This stereochemistry places the cyano and amide groups on the same side of the double bond. The corresponding (E)-isomer (CAS 1013218-60-4), formally named (2E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]prop-2-enamide, has the aryl ring and amide group in a trans relationship, resulting in a fundamentally different molecular shape [1]. The patent literature on β-aryl-α-cyanoacrylamides explicitly acknowledges the independent biological properties of Z and E isomers, treating them as distinct chemical entities [2]. This conformational constraint is likely to affect the compound's ability to act as a Michael acceptor, where the relative orientation of the electrophilic double bond and the aryl ring dictates reactivity toward biological nucleophiles.
| Evidence Dimension | Stereochemical configuration of the exocyclic double bond |
|---|---|
| Target Compound Data | (Z)-configuration: cyano and amide groups are cis; aryl ring and amide are trans across the double bond |
| Comparator Or Baseline | (E)-isomer analog (CAS 1013218-60-4): cyano and amide groups are trans; aryl ring and amide are cis across the double bond [1] |
| Quantified Difference | Qualitative stereochemical distinction with distinct InChI Keys; (Z)-isomer: QHOVKWPRVBGSKS-UHFFFAOYSA-N; (E)-isomer: OLUOOMJPJLKWGB-UHFFFAOYSA-N |
| Conditions | Structural assignment by IUPAC nomenclature and InChI identifiers from vendor databases [1] |
Why This Matters
The (Z)-configuration is a key determinant of molecular shape and reactivity; procurement of the incorrect (E)-isomer will result in a compound with different spatial presentation of pharmacophoric groups, invalidating SAR hypotheses and leading to potentially false-negative or false-positive results in biological assays.
- [1] Kuujia. Cas no 1013218-60-4 (2-cyano-3-4-(difluoromethoxy)-3-ethoxyphenylprop-2-enamide). IUPAC Name: (2Z)-2-CYANO-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]PROP-2-ENAMIDE. InChI Key: OLUOOMJPJLKWGB-UHFFFAOYSA-N. View Source
- [2] Pharmacia S.p.A. N-substituted .beta.-aryl- and .beta.-heteroaryl-.alpha.-cyanoacrylamide derivatives and process for their preparation. U.S. Patent 5,652,250. The invention includes all possible isomers, stereoisomers, in particular Z and E isomers and their mixtures. View Source
